molecular formula C11H22N2 B14469631 (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine CAS No. 67198-25-8

(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine

Cat. No.: B14469631
CAS No.: 67198-25-8
M. Wt: 182.31 g/mol
InChI Key: MIMIUTJGEKNPLP-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine is an organic compound with a unique structure that includes a cyclohexane ring substituted with two amine groups and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-diamine.

    Alkylation: The diamine is subjected to alkylation using prop-2-en-1-yl halide under basic conditions to introduce the allyl group.

    Methylation: The resulting product is then methylated using methyl iodide in the presence of a base to obtain the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the alkylation and methylation steps.

    Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction of the compound can result in the saturation of the allyl group to form a propyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.

Major Products:

    Epoxides: From oxidation of the allyl group.

    Propyl Derivatives: From reduction of the allyl group.

    Substituted Amines: From nucleophilic substitution reactions.

Chemistry:

    Ligand Design: The compound can be used as a ligand in coordination chemistry due to its bidentate nature.

    Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Receptor Binding: Its structure allows it to interact with biological receptors, influencing cellular processes.

Medicine:

    Drug Development: The compound’s ability to modulate biological pathways makes it a potential lead compound for the development of new therapeutics.

    Diagnostics: It can be used in the design of diagnostic agents for imaging and detection of diseases.

Industry:

    Material Science: The compound can be incorporated into polymers and materials to enhance their properties.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (1R,2R)-N~1~,N~2~-Dimethyl-N~1~-(prop-2-en-1-yl)cyclohexane-1,2-diamine exerts its effects involves:

    Molecular Targets: The compound can target enzymes, receptors, and other proteins, altering their activity.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

    Cyclohexane-1,2-diamine: The parent compound without the allyl and methyl groups.

    N,N-Dimethylcyclohexane-1,2-diamine: A similar compound lacking the allyl group.

    N-Allylcyclohexane-1,2-diamine: A compound with the allyl group but without the methyl groups.

Uniqueness:

    Structural Features: The combination of the allyl and methyl groups on the cyclohexane ring provides unique steric and electronic properties.

    Reactivity: The presence of both allyl and methyl groups influences the compound’s reactivity and interaction with other molecules.

    Applications: Its unique structure allows for diverse applications in various fields, distinguishing it from similar compounds.

Properties

CAS No.

67198-25-8

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-dimethyl-2-N-prop-2-enylcyclohexane-1,2-diamine

InChI

InChI=1S/C11H22N2/c1-4-9-13(3)11-8-6-5-7-10(11)12-2/h4,10-12H,1,5-9H2,2-3H3/t10-,11-/m1/s1

InChI Key

MIMIUTJGEKNPLP-GHMZBOCLSA-N

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N(C)CC=C

Canonical SMILES

CNC1CCCCC1N(C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.